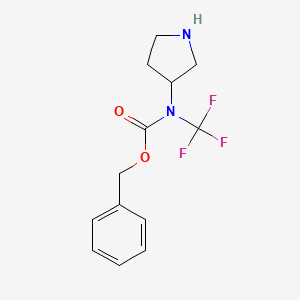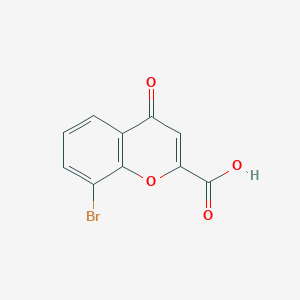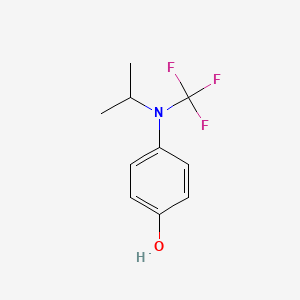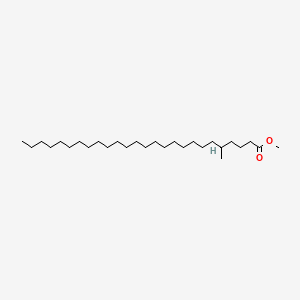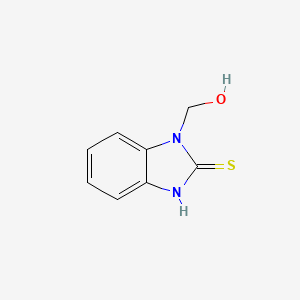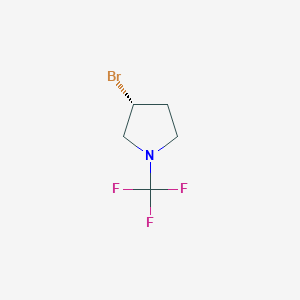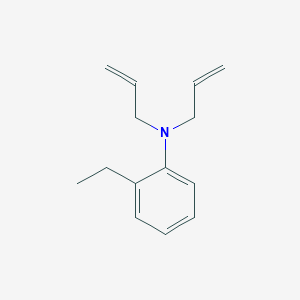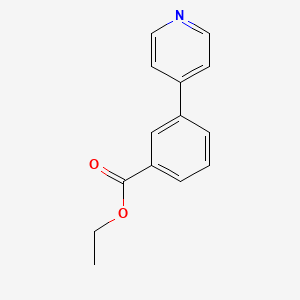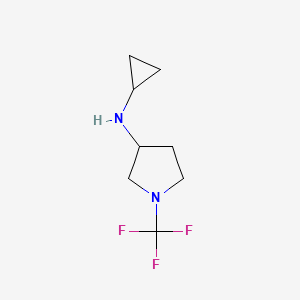![molecular formula C8H5ClO3S2 B13965627 6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
6-Chlorobenzo[b]thiophene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorobenzo[b]thiophene-2-sulfonic acid is an organosulfur compound with the molecular formula C8H5ClO3S2 and a molecular weight of 248.71 g/mol . This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom. The presence of the chlorine and sulfonic acid groups makes it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[b]thiophene-2-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This reaction proceeds through the formation of an aryne intermediate, which then undergoes nucleophilic attack by the sulfur or carbon of the alkynyl sulfide, followed by ring closure to form the benzo[b]thiophene scaffold.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorobenzo[b]thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding benzo[b]thiophene-2-sulfonic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
6-Chlorobenzo[b]thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Chlorobenzo[b]thiophene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
6-Chlorobenzo[b]thiophene-2-sulfonic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-sulfonic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Bromobenzo[b]thiophene-2-sulfonic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and sulfonic acid groups, which provide a balance of reactivity and stability for various applications.
Propriétés
Formule moléculaire |
C8H5ClO3S2 |
|---|---|
Poids moléculaire |
248.7 g/mol |
Nom IUPAC |
6-chloro-1-benzothiophene-2-sulfonic acid |
InChI |
InChI=1S/C8H5ClO3S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H,(H,10,11,12) |
Clé InChI |
ZYDGKFWFDVZKMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


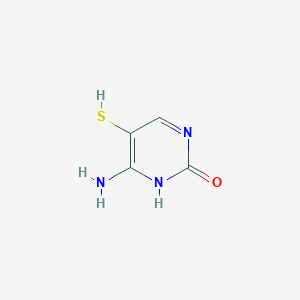
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
